thermodynamic stability of (Z)-1-Propenylboronic acid vs trans isomer
thermodynamic stability of (Z)-1-Propenylboronic acid vs trans isomer
This is an in-depth technical guide on the thermodynamic and chemical stability of (
Thermodynamic Stability & Handling of ( )-1-Propenylboronic Acid vs. ( )-Isomer
Technical Guide for Research & Development
Executive Summary
In the context of organoboron chemistry and drug discovery, (
For researchers, this distinction dictates strict handling protocols:
-
(
)-Isomer: Bench-stable, readily forms boroxines, standard Suzuki coupling conditions apply. -
(
)-Isomer: Prone to thermal isomerization ( ), dehydration-induced instability, and stereochemical erosion during cross-coupling. Requires low-temperature storage and specialized bulky phosphine ligands (e.g., P(o-tol) ) to maintain stereointegrity.
Molecular Architecture & Thermodynamics
Steric & Electronic Energy Profile
The stability difference between the isomers arises primarily from A(1,3)-strain and dipole interactions.
-
(
)-1-Propenylboronic Acid: The methyl group and the boronyl group ( ) are anti-periplanar. This minimizes steric clash, allowing the empty -orbital of boron to align effectively with the -system of the alkene, providing electronic stabilization via conjugation. -
(
)-1-Propenylboronic Acid: The methyl group and boronyl group are syn-periplanar. The van der Waals radius of the methyl group (~2.0 Å) clashes with the oxygen atoms of the dihydroxyboryl group.-
Consequence: To relieve steric strain, the C-B bond often rotates out of coplanarity with the alkene, diminishing the stabilizing
orbital overlap. This raises the ground state energy of the -isomer relative to the -isomer by approximately 3–5 kcal/mol .
-
The Boroxine Equilibrium Factor
A critical, often overlooked factor in boronic acid stability is the equilibrium with its trimeric anhydride (boroxine).
-
(
)-Boroxine: The ( )-propenyl groups can radiate outward from the boroxine ring with minimal steric interference. This formation is enthalpically favored and entropically driven (release of water), stabilizing the compound during storage. -
(
)-Boroxine: Formation of a planar boroxine ring forces three cis-methyl groups into proximity with the ring oxygen atoms or neighboring substituents. This steric penalty destabilizes the ( )-boroxine, shifting the equilibrium back toward the free monomeric acid.-
Practical Implication: Since monomeric boronic acids are more susceptible to oxidation and protodeboronation than their boroxine counterparts, the (
)-isomer degrades faster.
-
Visualization: Energy Landscape
The following diagram illustrates the thermodynamic wells of the two isomers and their respective boroxines.
Figure 1: Thermodynamic energy landscape showing the instability of the Z-isomer and its difficulty in forming a stable protective boroxine compared to the E-isomer.
Chemical Stability & Reactivity Profile
Isomerization Pathways
The (
-
Thermal Isomerization: Slow at room temperature but accelerates >60°C.
-
Pd-Catalyzed Isomerization (Suzuki Conditions): This is the primary failure mode in synthesis.
-
Mechanism:[2][3][4][5][6][7] Oxidative addition of the (
)-alkenyl species to Pd(0) forms a -alkenyl Pd(II) complex. If the ligand environment is not crowded, a zwitterionic resonance structure or reversible hydride insertion allows rotation around the C=C bond, leading to the thermodynamic ( )-product upon reductive elimination.
-
Protodeboronation
Protodeboronation (cleavage of the C-B bond by protons) is a major decomposition pathway.
-
Mechanism: Acid-catalyzed electrophilic attack on the
-carbon or base-catalyzed hydrolysis via a boronate "ate" complex. -
Stability Comparison: The (
)-isomer is generally more labile . The steric strain in the ( )-isomer weakens the C-B bond. Furthermore, because it exists largely as a monomer (rather than a protected boroxine), the effective concentration of the reactive species is higher in solution, leading to faster background decomposition.
Experimental Protocols
Synthesis & Purification (Stereoselective Access)
While (
Protocol: Synthesis of (
-
Starting Material: Pinacol ester of 1-propynylboronic acid.
-
Catalyst: Lindlar catalyst (Pd/CaCO
poisoned with Pb) or Ni P-2 catalyst. -
Reaction:
-
Dissolve alkyne in MeOH/Pyridine (10:1).
-
Hydrogenate at 1 atm H
at 0°C. Monitor by B NMR. -
Critical Step: Stop immediately upon consumption of alkyne to prevent over-reduction.
-
-
Hydrolysis (to free acid):
-
Treat pinacol ester with NaIO
in THF/H O/HCl. -
Purification: Rapid crystallization from Et
O/Hexane at -20°C. Do not heat.
-
Suzuki-Miyaura Coupling with Stereoretention
To couple (
Recommended System:
-
Catalyst: Pd(OAc)
(2-5 mol%) -
Ligand: P(o-tol)
(Tri-o-tolylphosphine) or Sphos .-
Rationale: The steric bulk of o-tolyl groups prevents the
-coordination required for isomerization.
-
-
Base: Ag
O or mild bases like K PO (avoid strong bases like hydroxide if possible to reduce protodeboronation). -
Solvent: THF or Toluene (anhydrous conditions favor stability).
Workflow Visualization:
Figure 2: Suzuki-Miyaura coupling pathway using bulky ligands to enforce stereoretention.
Handling & Storage Recommendations
| Parameter | (Z)-1-Propenylboronic Acid | (E)-1-Propenylboronic Acid |
| Storage Temp | -20°C (Freezer) | Room Temp (Desiccator) |
| Atmosphere | Inert (Argon/N | Air stable (Solid state) |
| Shelf Life | < 3 Months (prone to isomerization) | > 1 Year |
| Solvent Stability | Unstable in protic solvents > 4h | Stable in most organic solvents |
| Dehydration | Forms unstable/amorphous mixtures | Forms stable crystalline boroxine |
Critical Warning: If the (
References
-
Brown, H. C., & Gupta, S. K. (1975). Catecholborane (1,3,2-Benzodioxaborole) as a New, Convenient Agent for the Hydroboration of Alkynes and for the Synthesis of Alkenylboronic Acids and Esters. Journal of the American Chemical Society. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8][9] Chemical Reviews. Link
-
Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012).[1] Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.[8][10] The Journal of Organic Chemistry. Link
-
Hall, D. G. (Ed.). (2011).[11] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5][11] Wiley-VCH. Link
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[6][12] Journal of the American Chemical Society. Link
Sources
- 1. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Asymmetric Homologation of Alkenylboronic Acids with CF3-Diazomethane via Borotropic Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones [organic-chemistry.org]
- 8. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
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